Computed XLogP3-AA: Lipophilicity Differentiation vs. Myrcenol
6-Methyloct-5-en-7-yn-2-ol exhibits a computed XLogP3-AA of 2.2 [1]. In contrast, the structurally related monoterpene alcohol myrcenol (7‑octen‑2‑ol, 2‑methyl‑6‑methylene‑, CAS 543‑39‑5) has an estimated XLogP3 of approximately 2.9–3.0 based on ChemSpider predictions . The approximately 0.7–0.8 log-unit lower value for the target compound indicates reduced lipophilicity attributable to the terminal alkyne and the conjugated enyne system, which can influence membrane permeability and protein binding.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA: 2.2 |
| Comparator Or Baseline | Myrcenol (CAS 543-39-5): XLogP3 ~ 2.9–3.0 (estimated) |
| Quantified Difference | ~0.7–0.8 log units lower |
| Conditions | Computed by XLogP3 algorithm (PubChem) vs. ChemSpider prediction |
Why This Matters
Lower logP can translate to improved aqueous solubility and reduced non-specific binding, which are relevant parameters when selecting a scaffold for biological screening or as a synthetic intermediate requiring aqueous-phase reactions.
- [1] PubChem. (2017). Computed Properties for CID 131856272. National Center for Biotechnology Information. View Source
